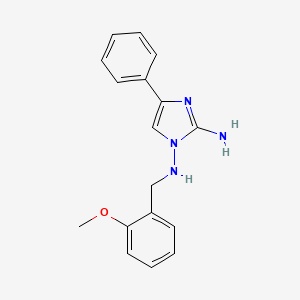

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Description

Propriétés

IUPAC Name |

1-N-[(2-methoxyphenyl)methyl]-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKPJQMHBJUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN2C=C(N=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179339 | |

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614826-51-5 | |

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614826-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Nucleophilic Substitution

- Starting materials: Alpha-bromoacetophenone and formamidine acetate.

- Solvent: Ethylene glycol.

- Conditions:

- Temperature: 40–70 °C (optimal 50–60 °C)

- Molar ratio of alpha-bromoacetophenone to formamidine acetate: 1:1.8–2.2

- Mass ratio ethylene glycol to alpha-bromoacetophenone: 4–5:1

- Reaction time: About 2 ± 0.5 hours

- Mechanism: Formamidine acetate acts as a nucleophile, displacing the bromide to form a substitution intermediate.

Step 2: Cyclization

- Procedure:

- Cool reaction mixture to 30–60 °C (optimal 30–35 °C)

- Add acid-binding salt of wormwood (molar ratio to formamidine acetate: 1.5–2.0:1)

- Maintain temperature for 5–6 hours, then heat to 70–100 °C (optimal 80–90 °C) for another 5–6 hours to complete cyclization.

- Outcome: Formation of the 4-phenylimidazole ring system.

Step 3: Work-up and Purification

- Vacuum distillation: Removal of ethylene glycol under reduced pressure (vacuum 15–20 mmHg, temperature ≤150 °C).

- Extraction: Addition of ethyl acetate and water, pH adjustment to 8 ± 0.5 with sodium hydroxide.

- Washing: Saturated sodium chloride solution.

- Decolorization: Activated carbon treatment (4 ± 0.5% by weight of alpha-bromoacetophenone).

- Recrystallization: Using a chloroform and sherwood oil mixture (2 ± 0.5 mL each per gram of alpha-bromoacetophenone).

- Yield: Approximately 46% with purity >99%.

| Parameter | Value/Range |

|---|---|

| Alpha-bromoacetophenone:formamidine acetate (mol ratio) | 1:1.8–2.2 |

| Ethylene glycol:alpha-bromoacetophenone (mass ratio) | 4–5:1 |

| Temperature (Step 1) | 40–70 °C (optimal 50–60 °C) |

| Temperature (Step 2) | 30–60 °C (optimal 30–35 °C), then 70–100 °C (optimal 80–90 °C) |

| Vacuum during distillation | 15–20 mmHg |

| Yield | ~46% |

| Purity | >99% |

Catalyst-Free Oxidative Cyclization for Imidazole Derivatives

Recent research has demonstrated environmentally friendly, catalyst-free methods for synthesizing substituted imidazoles and related heterocycles using oxidative cyclization in aqueous media with oxygen as the oxidant. Although this study focused on benzimidazoles, the principles are applicable to imidazole derivatives bearing diamine functionalities.

- Key points:

- Reaction of N-substituted benzene-1,2-diamines with aldehydes in water.

- Oxygen serves as a green oxidant, eliminating the need for metal catalysts.

- Mild conditions (60 °C, 3–5 hours) yield high product purity (70–96%).

- Applicable for various substituted benzyl groups, including methoxy-substituted benzyls.

This method could be adapted for the preparation of N1-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine by reacting 4-phenylimidazole-1,2-diamine with 2-methoxybenzaldehyde under oxygen atmosphere in aqueous media, promoting cyclization and substitution in one pot.

Mechanistic Insights and Computational Studies

Computational studies on related imidazole derivatives with hydroxyaryl substituents indicate that the presence of an ortho-substituted benzyl group (such as 2-methoxybenzyl) can influence regioselectivity and reaction pathways during cyclization. The 2-methoxy group may facilitate intramolecular proton transfers and stabilize intermediates, favoring the formation of the desired imidazole ring over side products.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H18N4O

- CAS Number : 1614826-51-5

- Molecular Weight : 294.35 g/mol

This compound features a methoxybenzyl group attached to an imidazole ring, which contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is being investigated for its potential in drug development due to its receptor activity. Researchers are exploring its efficacy in treating conditions such as:

- Depression and Anxiety : Its agonistic action on serotonin receptors may provide therapeutic benefits for mood disorders.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation.

Biological Research

The compound has been utilized in various biological assays to understand its effects on cellular processes:

- Antimicrobial Activity : Studies have indicated that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuropharmacology : Its interactions with neurotransmitter systems are being studied to assess impacts on cognitive functions and behavioral outcomes .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications in material science and pharmaceuticals .

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on serotonin receptor activity. Results indicated that the compound significantly increased serotonin levels in rodent models, suggesting its potential as an antidepressant .

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University explored the cytotoxic effects of the compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a notable reduction in cell viability, supporting further investigation into its mechanisms and therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Agonist at serotonin receptors |

| Biological Research | Antimicrobial properties | Inhibition of bacterial growth |

| Chemical Synthesis | Building block for complex molecules | Versatile reactions leading to novel compounds |

Mécanisme D'action

The mechanism of action of N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Structural Analogues

Key Observations :

- Substituent Position : The ortho-methoxy group in the main compound may enhance steric hindrance and electronic effects compared to para-substituted analogues (e.g., 4-methylbenzyl in ).

Key Observations :

- Sodium metabisulfite (Na2S2O5) is a common catalyst for imidazole/benzimidazole synthesis, facilitating cyclization .

- Solvent choice (e.g., DMF vs. ethanol) affects reaction efficiency and product purity.

Reactivity and Functionalization

- Main Compound : The 1,2-diamine groups enable participation in hydrogen bonding and coordination chemistry. The 2-methoxybenzyl group may stabilize intermediates via resonance or steric effects.

- Comparison with 4-Phenyl-1H-imidazole-1,2-diamine : Reacts with dimethyl acetylenedicarboxylate (DMAD1) via bimolecular or trimolecular pathways involving methanol . The 2-methoxybenzyl substituent in the main compound could alter reaction kinetics due to increased electron density or steric hindrance.

Key Observations :

Activité Biologique

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores the compound's mechanism of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound (CAS No. 1614826-51-5) belongs to a class of imidazole derivatives. Its structure features a methoxybenzyl group attached to the imidazole ring, which is significant for its biological activity. The compound acts as a potent agonist for serotonin 5-HT 2A/2C receptors, suggesting its role in modulating neurotransmitter systems.

Target Receptors

The primary target of this compound is the serotonin 5-HT 2A/2C receptor. Upon binding to these receptors, the compound triggers a series of intracellular signaling pathways that influence various physiological processes.

Biochemical Pathways

Activation of the serotonin receptors leads to several downstream effects:

- Neurotransmitter Release : The compound enhances the release of neurotransmitters such as dopamine and norepinephrine.

- Cell Proliferation : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it undergoes extensive metabolism through n1-oxidation via hepatic microsomes. This metabolic pathway is crucial for understanding its bioavailability and therapeutic efficacy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Melanoma Cell Lines : The compound showed an IC50 value of 0.91 μM against human metastatic melanoma cell lines A375 and WM-164, indicating potent activity .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| A375 | 0.91 | High |

| WM-164 | 0.91 | High |

| LNCaP | >10 | Low |

| PC-3 | >10 | Low |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on mood and cognition due to its action on serotonin receptors. Its agonistic activity at 5-HT 2A/2C receptors suggests potential applications in treating mood disorders such as depression and anxiety .

Case Studies

Several case studies have underscored the compound's potential:

Q & A

Basic: How can researchers optimize the synthesis of N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine?

Methodological Answer:

Synthetic optimization should focus on solvent selection, stoichiometry, and reaction intermediates. Evidence from analogous imidazole-diamine systems suggests that alcohol solvents (e.g., methanol) may lead to re-esterification byproducts due to nucleophilic interactions . To avoid this, use aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or LC-MS. Quantum-chemical calculations (e.g., DFT at the B3LYP/6-31G(d) level) can predict solvent effects on reaction pathways .

Basic: What spectroscopic and crystallographic techniques are suitable for structural confirmation?

Methodological Answer:

NMR Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the methoxybenzyl and phenyl groups.

X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation (e.g., ethanol/water mixtures). Refinement via SHELXL (as per SHELX protocols) ensures accurate bond-length and angle determination .

Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

Basic: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Use hybrid functionals like B3LYP with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinities .

Vibrational Analysis : Apply scaled harmonic frequencies (e.g., 0.9614 scaling factor for B3LYP/6-31G(d)) to match experimental IR/Raman spectra .

Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polarity-driven electronic shifts.

Advanced: How can contradictions in reaction mechanism proposals be resolved?

Methodological Answer:

Conflicting mechanistic data (e.g., unimolecular vs. trimolecular pathways) require:

Kinetic Isotope Effects (KIE) : Compare rates with deuterated reagents to identify rate-determining steps.

Computational Transition-State Analysis : Locate transition states using QM/MM methods (e.g., Gaussian 16) to validate intermediates .

Cross-Validation : Replicate experiments under inert conditions (argon/vacuum) to exclude solvent or atmospheric interference.

Advanced: How can non-covalent interactions (e.g., π-π stacking) in crystal structures be quantified?

Methodological Answer:

Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C–H···π interactions) from X-ray data .

Energy Frameworks : Calculate lattice energies (electrostatic, dispersion) with CE-B3LYP to assess packing stability.

Topological Analysis (QTAIM) : Apply AIMAll to identify bond critical points and quantify interaction strengths .

Advanced: What strategies predict biological activity against antimicrobial targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) based on structural analogs .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from imidazole derivatives.

In Vitro Validation : Screen against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC assays, referencing standardized protocols for diaminobenzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.